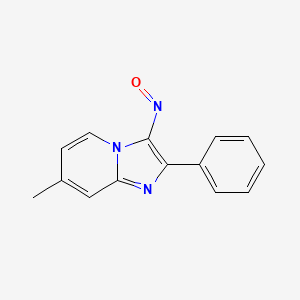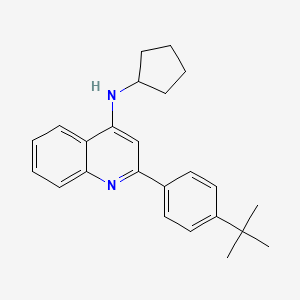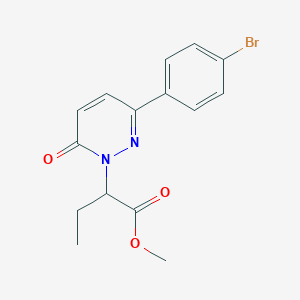
methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The final step involves esterification to introduce the butanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the pyridazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the pyridazine ring.
Methyl 2-bromo-3-(4-bromo-phenyl)propionate: Contains an additional bromine atom but does not have the pyridazine ring.
Uniqueness
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is unique due to the presence of both the bromophenyl group and the pyridazine ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Propiedades
Número CAS |
853333-96-7 |
|---|---|
Fórmula molecular |
C15H15BrN2O3 |
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
methyl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]butanoate |
InChI |
InChI=1S/C15H15BrN2O3/c1-3-13(15(20)21-2)18-14(19)9-8-12(17-18)10-4-6-11(16)7-5-10/h4-9,13H,3H2,1-2H3 |
Clave InChI |
OSPXNJAPTXHQOK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


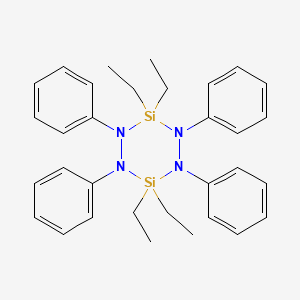

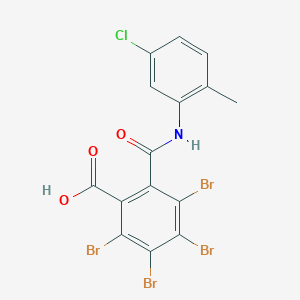

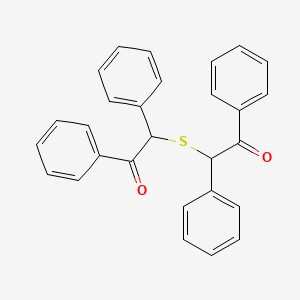
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)



![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
